molecular formula C20H18N2O5S2 B2541563 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865175-65-1

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2541563
CAS No.: 865175-65-1
M. Wt: 430.49
InChI Key: PZNOGQWJMCHWDV-MRCUWXFGSA-N
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Description

This compound is a benzothiazole derivative fused with a 1,4-benzodioxine moiety, featuring a Z-configuration imine linkage.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-3-8-22-15-6-5-14(29(2,24)25)12-18(15)28-20(22)21-19(23)13-4-7-16-17(11-13)27-10-9-26-16/h3-7,11-12H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNOGQWJMCHWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule, particularly the presence of the methylsulfonyl group, enhance its solubility and reactivity, making it a candidate for further pharmacological studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H18N2O3S3
  • Molecular Weight : 429.53 g/mol
  • Structural Features :
    • Dual thiazole rings
    • Allyl group
    • Methylsulfonyl substituent

This structural complexity contributes to its biological activity and potential applications in drug discovery.

Antimicrobial Properties

Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant antimicrobial activity. This compound has been shown to possess broad-spectrum antimicrobial properties against various pathogens.

Anticancer Activity

The compound has also demonstrated promising anticancer effects in several studies. For instance, it has been evaluated for its cytotoxicity against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), which is crucial in the inflammatory response.

Summary of Biological Activities

Activity Type Description Mechanism
AntimicrobialBroad-spectrum activity against bacteria and fungiDisruption of microbial cell wall synthesis
AnticancerInduces apoptosis in cancer cellsCell cycle arrest and apoptosis induction
Anti-inflammatoryInhibits 5-lipoxygenaseReduces inflammatory mediator production

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzo[d]thiazole derivatives, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Study 2: Anticancer Activity in vitro

A separate investigation evaluated the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM), with accompanying morphological changes indicative of apoptosis.

Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties revealed that the compound inhibited the activity of 5-lipoxygenase with an IC50 value of 0.8 µM, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Thiadiazolylcoumarin Derivatives (e.g., 11a–f) : These compounds combine coumarin and thiadiazole rings, lacking the benzodioxine-carboxamide group. Substituents like nitro or dichlorophenyl groups influence their π-π stacking and hydrogen-bonding capabilities, differing from the allyl and methylsulfonyl groups in the target compound .
  • Thiazolo-Pyrimidine Derivatives (e.g., 11a,b): Feature a fused thiazole-pyrimidine core with substituents like trimethylbenzylidene or cyanobenzylidene.
  • 1,3,4-Thiadiazole-Benzamide Derivatives (e.g., 4g,h): Include dimethylamino-acryloyl or chlorophenyl groups, which enhance electron-withdrawing effects but lack the methylsulfonyl and allyl functionalities seen in the target compound .

Physicochemical Properties

  • Melting Points : Thiadiazolylcoumarins (191–215°C) and thiazolo-pyrimidines (213–269°C) exhibit higher thermal stability than the target compound’s analogs, likely due to rigid fused-ring systems .
  • Solubility : The methylsulfonyl group in the target compound may enhance polar interactions compared to hydrophobic methyl or chloro substituents in similar derivatives .

Data Tables

Table 2: Melting Points of Key Analogs

Compound Melting Point (°C) Reference
Thiazolo-Pyrimidine 11a 243–246
Thiadiazolylcoumarin 6h 191–193
1,3,4-Thiadiazole 4g 200

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